3b-17-Imino-androst-5-en-3-ol Dimer
Description
Overview of Steroidal Dimers as Architectures in Medicinal Chemistry and Chemical Biology
Steroidal dimers are molecules in which two steroid units are linked together. ljmu.ac.ukresearchgate.net These compounds have garnered significant attention in medicinal chemistry due to their rigid, predictable, and asymmetric structures. ljmu.ac.ukresearchgate.net Unlike their monomeric counterparts, steroidal dimers can exhibit unique pharmacological profiles, including enhanced binding affinity to biological targets and novel mechanisms of action. nih.gov The dimerization strategy has been employed to improve the biological potential of various steroids, leading to the development of compounds with antimicrobial, antifungal, and antitumor activities. magtech.com.cnnih.govnih.gov
The structural modifications inherent in creating steroidal dimers can lead to significant changes in their biological functions. ljmu.ac.uk These dimers can be of natural origin, with many being isolated from marine organisms, or they can be synthesized in the laboratory. researchgate.netwiley.com The applications of steroidal dimers are diverse, ranging from their use as pharmacological agents to their role as "molecular umbrellas" in drug delivery systems. wiley.come-bookshelf.degoogle.com
Significance of Imino Steroids and Their Biological Relevance
Imino steroids are a class of steroidal derivatives characterized by the presence of a carbon-nitrogen double bond (imine group). This functional group can be formed by the reaction of an oxo-steroid with a primary amine. nih.gov The introduction of an imine or a related oxime (a hydroxyl-imino group) functionality into a steroid scaffold can dramatically alter its biological activity. mdpi.com
Classification and Structural Diversity of Steroid Dimers: Implications for 3β-17-imino-androst-5-en-3-ol Dimer
Classification of Steroidal Dimers:
| Classification | Description |
| Acyclic (Linear) Dimers | The steroid units are connected in a linear fashion through their A, B, C, or D rings, or via side chains. ljmu.ac.uk |
| Cyclic Dimers | The steroid units are linked to form a macrocyclic structure. ljmu.ac.uk |
| Symmetrical Dimers | The two steroid monomers are identical. |
| Unsymmetrical Dimers | The two steroid monomers are different. |
| Natural Dimers | Isolated from natural sources, such as marine organisms (e.g., cephalostatins, ritterazines). wiley.com |
| Synthetic Dimers | Created in a laboratory setting. ljmu.ac.uk |
The compound 3β-17-imino-androst-5-en-3-ol dimer falls into the category of a symmetrical, acyclic dimer. The "dimer" designation implies that two molecules of 3β-hydroxy-androst-5-en-17-one (a dehydroepiandrosterone (B1670201) derivative) are linked together. The "17-imino" specification indicates that the linkage occurs at the C-17 position of the androstane (B1237026) skeleton, likely through an azine bridge (=N-N=) formed from the C-17 ketone functions of two steroid monomers.
Research Landscape and Knowledge Gaps in the Study of Complex Steroidal Architectures
The field of steroidal dimers is an active area of research, with numerous new synthetic dimers being reported. nih.gov Much of this research has focused on creating dimers with potential applications in treating cancer and infectious diseases. nih.govnih.gov However, despite the significant progress in the synthesis and biological evaluation of various steroidal dimers, there are still knowledge gaps to be addressed.
Specifically, for many novel or complex steroidal architectures like 3β-17-imino-androst-5-en-3-ol dimer, there is a lack of extensive biological data in the public domain. While the general principles of steroidal dimer chemistry and biology provide a framework for understanding their potential, detailed studies are needed to elucidate the specific structure-activity relationships and therapeutic potential of individual compounds. Further research is required to explore the synthesis of a wider variety of steroidal dimers and to comprehensively evaluate their biological activities and mechanisms of action.
Structure
3D Structure
Properties
Molecular Formula |
C38H56N2O2 |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1 |
InChI Key |
TWJCNVOIEMSYGV-GLIPDFAWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3b 17 Imino Androst 5 En 3 Ol Dimer and Congeners
Direct Dimerization Strategies for Steroidal Scaffolds
Direct dimerization offers a more convergent approach to synthesizing steroidal dimers. These methods aim to form the linking bond directly between two steroid units in a single key step.
The formation of an imine linkage is a classic condensation reaction. masterorganicchemistry.com In the context of steroid dimerization, this typically involves the reaction of a steroid bearing a ketone or aldehyde at the 17-position with a primary amine. organic-chemistry.org The reaction between a 17-oxo steroid, such as dehydroepiandrosterone (B1670201) (DHEA), and a steroid containing a primary amine at the 17-position would directly yield the desired imino-linked dimer. This reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com Studies have shown that various amines can react with oxo-steroids to form imine derivatives. nih.gov The efficiency of this transformation can be influenced by the nature of the amine and the reaction conditions. nih.gov For instance, aromatic aldehydes generally react readily with amines at room temperature to form imines. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Conditions |
| 17-Oxo Steroid | 17-Amino Steroid | Imino-linked Dimer | Acid catalyst, water removal |
| Aldehyde | Primary Amine | Imine | Often rapid at room temperature |
| Ketone | Primary Amine | Imine | Requires longer reaction times, acid catalyst, and water removal |
This table summarizes the general conditions for imine formation through condensation reactions.
Modern catalytic methods have provided new avenues for the synthesis of complex molecules, including steroidal dimers. umich.eduresearchgate.net Palladium-catalyzed reactions, such as aminocarbonylation, have been successfully employed in steroid chemistry. nih.gov This type of reaction could potentially be adapted for dimerization by using a diamine to link two steroid molecules. For example, the aminocarbonylation of a steroidal alkenyl iodide with a diamine could lead to the formation of a dimeric structure. nih.gov Another catalytic approach involves the use of transition metals to mediate the coupling of steroid fragments. nih.gov These catalytic systems offer the advantage of high efficiency and selectivity under mild reaction conditions. umich.edu
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Aminocarbonylation | Steroidal Alkenyl Iodide, Diamine | Dimeric Steroid |
| CpCo(CO)2 | Cycloaddition | Propargylic Alcohols | Dimeric Steroids with Cyclobutadiene or Cyclopentadienone Tethers |
This table highlights some catalytic methods applicable to steroid dimerization.
Fragment Coupling and Linker-Mediated Synthesis of Dimeric Steroids
An alternative to direct dimerization is the use of fragment coupling strategies, where two steroid monomers are joined together via a linker. nih.gov This approach offers greater flexibility in terms of the distance and orientation between the two steroid units.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex biomolecules, including steroidal dimers. nih.govresearchgate.netyoutube.comnih.gov This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the late-stage functionalization of complex molecules. nih.gov To apply this to steroid dimer synthesis, one steroid monomer is functionalized with an azide (B81097) group and the other with a terminal alkyne. The two fragments are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole linker. nih.govresearchgate.net This method has been used to synthesize a variety of steroidal conjugates and dimers. nih.gov
| Reaction | Catalyst | Reactants | Linker |
| Azide-Alkyne Cycloaddition | Copper(I) | Steroidal Azide, Steroidal Alkyne | 1,2,3-Triazole |
This table illustrates the key components of the "click chemistry" approach to steroid dimerization.
| Linker Type | Monomer Functional Groups | Resulting Linkage |
| α,ω-Aliphatic Diol | Carboxylic Acid | Diester |
| Aromatic Diol | Carboxylic Acid | Diester |
| Ethylene Glycol | Carboxylic Acid, Alcohol | Ester |
This table provides examples of different spacer types and the resulting linkages in bisteroidal systems.
Synthesis of 3b-17-Imino-androst-5-en-3-ol Monomer Units and Related Imino-Steroids
The foundational step in the synthesis of the target dimer is the preparation of the 3b-17-Imino-androst-5-en-3-ol monomer. The general strategy commences with a readily available steroid precursor, dehydroepiandrosterone (DHEA), which possesses the desired 3β-hydroxy-androst-5-ene scaffold. The synthesis primarily involves the stereoselective introduction of the 17-imino functionality, along with considerations for transformations at the 3β-hydroxyl group and functionalization of the steroid's core.
The introduction of an imino group at the C-17 position of the androstane (B1237026) skeleton is a critical transformation. A common and effective method involves the conversion of a 17-keto group to an oxime, followed by reduction.
Dehydroepiandrosterone (DHEA) serves as an ideal starting material. The 17-keto group of DHEA can be readily converted to the corresponding 17-oxime by reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine. This reaction is typically high-yielding.
Subsequent reduction of the 17-oxime is a key step where stereoselectivity becomes crucial. The choice of reducing agent can influence the stereochemical outcome at C-17. For instance, reduction of a 17-oxime with sodium in propanol (B110389) has been shown to yield the corresponding 17β-amino steroid. Alternatively, catalytic hydrogenation over platinum oxide can also be employed. The formation of the imine can be conceptualized as an intermediate in these reductions or as the product of a controlled reduction. The direct synthesis of stable imines from 17-keto steroids can also be achieved by condensation with primary amines. nih.gov The stereoselectivity of these reactions is influenced by the steric hindrance of the steroid nucleus, often favoring the approach of reagents from the less hindered α-face.
A plausible route to a 17-imino steroid involves the reaction of the 17-ketone with a primary amine under dehydrating conditions. The stereochemistry of the resulting C=N bond (E/Z isomerism) would depend on the reaction conditions and the nature of the amine.
| Reaction Step | Reagents and Conditions | Product | Key Considerations |
| Oximation of DHEA | Hydroxylamine hydrochloride, Pyridine | 3β-Hydroxyandrost-5-en-17-one oxime | High yield, formation of syn/anti isomers |
| Reduction of 17-oxime | Na/n-PrOH or Catalytic Hydrogenation | 17-Amino-androst-5-en-3β-ol | Stereoselectivity at C-17 |
| Imine Formation | Primary amine, dehydrating agent | 3β-Hydroxy-17-imino-androst-5-ene derivative | Control of E/Z isomerism |
The 3β-hydroxyl group in the androst-5-ene skeleton is a versatile handle for various chemical modifications. While the target compound retains this hydroxyl group, its protection may be necessary during certain synthetic steps to prevent unwanted side reactions.
Common protecting groups for the 3β-hydroxyl group include acetyl (Ac), tetrahydropyranyl (THP), and silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS). For example, acetylation can be readily achieved using acetic anhydride (B1165640) in pyridine. acs.org The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.
Conversely, the 3β-hydroxyl group can be oxidized to a 3-keto group using reagents like Jones reagent or pyridinium (B92312) chlorochromate (PCC). This modification is relevant for the synthesis of related steroid derivatives with altered biological activities. Furthermore, the stereochemistry at C-3 can be inverted from 3β to 3α via an oxidation-reduction sequence or by methods like the Mitsunobu reaction. nih.gov
| Transformation | Reagents and Conditions | Product Feature | Reference Example |
| Protection | Acetic anhydride, pyridine | 3β-Acetoxy | Synthesis of DHEA acetate (B1210297) acs.org |
| Protection | Dihydropyran, p-TsOH | 3β-O-THP | Used in spiro-lactone synthesis mdpi.com |
| Oxidation | Jones reagent or NMO/TPAP | 3-Keto | Synthesis of 5α-dihydrotestosterone nih.gov |
| Inversion | Mitsunobu reaction | 3α-Hydroxy | Synthesis of 5α-androstane-3α,16α,17β-triol nih.gov |
The androst-5-ene core, characterized by the double bond between C-5 and C-6, offers sites for regioselective functionalization. While the target dimer maintains this double bond, its reactivity can be exploited to synthesize various congeners.
Epoxidation of the Δ⁵-double bond, typically with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), proceeds stereoselectively to form the 5α,6α-epoxide due to the steric hindrance of the C-10 methyl group. This epoxide can then be opened under various conditions to introduce substituents at C-5 and C-6.
Hydroxylation of the allylic C-7 position can be achieved through microbial transformation or by chemical means, leading to 7-hydroxy derivatives. beilstein-journals.org These derivatives are of interest due to their potential biological activities. Additionally, the Δ⁵-double bond can be isomerized to the Δ⁴-position, leading to the thermodynamically more stable α,β-unsaturated ketone system after oxidation of the 3β-hydroxyl group. This isomerization is a key step in the biosynthesis of many steroid hormones. acs.org
| Functionalization | Reagents and Conditions | Product Feature |
| Epoxidation | m-CPBA | 5α,6α-Epoxide |
| Hydroxylation | Microbial (e.g., Gibberella zeae) | 7α-Hydroxy |
| Isomerization | Acid or base catalysis | Δ⁴-3-keto |
Methodologies for Synthesizing Nitrogen-Containing Heterocyclic Steroid Derivatives
The dimerization of the 3b-17-Imino-androst-5-en-3-ol monomer likely proceeds through the formation of a nitrogen-containing heterocyclic ring that links the two steroidal units. Several synthetic strategies for constructing such heterocyclic systems on a steroid scaffold are documented.
One of the most relevant and well-established methods for creating nitrogen-linked steroidal dimers is the synthesis of bis-steroidal pyrazines. tandfonline.comresearchgate.net This typically involves the self-condensation of an α-amino ketone. In the context of the target dimer, if the 17-imino monomer can be converted to a 16-amino-17-keto steroid or a related precursor, dimerization to a pyrazine (B50134) ring fused to the D-rings of two steroid molecules is plausible. The synthesis of symmetrical steroidal pyrazines has been achieved through the dimerization of 2-amino-3-ketosteroids, which can be generated in situ from the corresponding α-azido ketone. researchgate.net
Another approach involves the formation of other nitrogen-containing heterocycles. For instance, reaction of a 17-hydrazono steroid with a suitable reagent could lead to the formation of a dimer linked by a diazine or a related system. Photochemical methods have also been explored for the dimerization of imines, potentially leading to the formation of a cyclobutane (B1203170) ring incorporating the two nitrogen atoms. anr.frresearchgate.net The synthesis of steroidal aziridines and their subsequent reactions could also provide a pathway to nitrogen-linked dimers. nih.govbiu.ac.il
The synthesis of bis-steroidal pyrazines from α-azido ketones is a powerful method for creating C2-symmetric dimers. This approach offers a convergent route to complex dimeric structures.
| Heterocyclic System | Synthetic Precursor | Key Reaction | Resulting Linkage |
| Pyrazine | α-Amino ketone | Dimerization/Condensation | Pyrazine ring |
| Aziridine Dimer | Steroidal imine | Photochemical [2+2] cycloaddition | Substituted 1,3-diazacyclobutane |
| Bis-steroidal Triazole | Steroidal azide and alkyne | Huisgen Cycloaddition | 1,2,3-Triazole ring |
Advanced Spectroscopic and Crystallographic Elucidation of 3b 17 Imino Androst 5 En 3 Ol Dimer
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like steroidal dimers. dshs-koeln.de It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. researchgate.net
One-Dimensional NMR (¹H, ¹³C) for Backbone and Functional Group Characterization
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the primary structure of the dimer. The ¹H NMR spectrum would be expected to show characteristic signals for the steroidal backbone, including the angular methyl groups, and protons associated with the hydroxyl, imino, and alkene functional groups. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each carbon atom in the dimer, confirming the presence of the androstane (B1237026) skeleton and the key functional groups. mdpi.com While specific data for the target dimer is unavailable, related steroidal monomers and other dimeric structures have been characterized using these techniques. escholarship.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Functional Group/Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Angular Methyl Protons (C18, C19) | 0.6 - 1.2 | 12 - 22 |
| 3-H (proton on carbon with OH) | 3.5 - 4.5 | 65 - 75 |
| 6-H (vinylic proton) | 5.2 - 5.6 | 120 - 122 |
| C5 (vinylic carbon) | - | 140 - 142 |
| C17 (carbon of the imino group) | - | 160 - 175 |
| Imino Proton (if present) | Variable, often broad | - |
Note: The exact chemical shifts would be highly dependent on the solvent, concentration, and the specific stereochemistry of the dimer linkage.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each steroid monomer.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in determining the linkage point between the two monomer units.
Elucidation of Dimer Linkage Topology and Stereochemistry through NMR
The precise connection point and the relative orientation of the two steroid units would be determined primarily through a combination of HMBC and NOESY data. HMBC correlations between a proton on one monomer and a carbon on the other would definitively identify the atoms forming the dimeric bond. NOESY correlations between protons on the two different steroid moieties would then reveal their spatial arrangement, allowing for the assignment of the dimer's stereochemistry. dshs-koeln.deresearchgate.netmdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the dimer and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS), can reveal characteristic losses of small molecules or cleavages within the steroidal rings, which can help to confirm the structure and the nature of the dimer linkage. dshs-koeln.denih.gov For instance, the fragmentation of related androstane derivatives often involves the loss of water from the molecular ion. dshs-koeln.de
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Imino, Hydroxyl, Alkene)
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For the 3b-17-Imino-androst-5-en-3-ol Dimer, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹).
C=N stretching of the imino group (around 1600-1690 cm⁻¹). rsc.orgmdpi.com
C=C stretching of the alkene in the B-ring (around 1640-1680 cm⁻¹).
C-H stretching of the aliphatic and vinylic protons.
The precise positions of these bands can provide clues about hydrogen bonding and the molecular environment of the functional groups. nih.gov
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (O-H) stretch | 3200 - 3600 |
| Imino (C=N) stretch | 1600 - 1690 |
| Alkene (C=C) stretch | 1640 - 1680 |
| C-N stretch | 1000 - 1350 |
| C-O stretch | 1000 - 1300 |
Conformational Analysis and Stereochemical Properties of the Dimer
Conformational Dynamics of the Androstane (B1237026) Ring System within the Dimer
Upon dimerization through the 17-imino linkage, the conformational freedom of the individual androstane units is further restricted. The bulky nature of the dimer assembly can induce subtle changes in the ring conformations compared to the monomeric steroid. These changes can be investigated using computational modeling and advanced NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about through-space proton-proton distances.
Table 1: Representative 1H NMR Chemical Shifts (ppm) for Androstane Ring Protons (Note: This table presents hypothetical data based on typical values for androstane derivatives and is for illustrative purposes.)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3α | 3.52 | m |
| H-6 | 5.35 | m |
| H-18 | 0.75 | s |
| H-19 | 1.02 | s |
Stereochemistry of the Imino Group and its Impact on Dimer Architecture
The formation of the imino linkage can result in different stereoisomers, each with a unique three-dimensional arrangement. The relative orientation of the two steroid units is dictated by the geometry of the imino bridge. This orientation can range from a more linear, extended conformation to a more compact, folded structure. The specific stereochemistry at the imino group is critical in determining the distance and spatial relationship between the two steroid moieties, which can have significant implications for the molecule's ability to interact with biological targets. The stereochemical outcome of the imination reaction would depend on the specific synthetic conditions employed.
Analysis of Intermolecular and Intramolecular Interactions Governing Dimer Assembly
The assembly and stability of the 3b-17-Imino-androst-5-en-3-ol Dimer are governed by a combination of intramolecular and intermolecular forces.
Intramolecular Interactions: Within each steroid monomer, steric interactions between axial substituents on the cyclohexane (B81311) rings play a significant role in determining the preferred conformation. The rigidity of the fused ring system limits the number of accessible low-energy conformations.
Intermolecular Interactions: In the dimeric structure, several non-covalent interactions contribute to its stability and preferred conformation:
Van der Waals Forces: These are the primary attractive forces between the two large, nonpolar steroid units.
Hydrogen Bonding: The 3β-hydroxyl group on each steroid unit can act as both a hydrogen bond donor and acceptor. This can lead to the formation of intermolecular hydrogen bonds between the two steroid moieties or with solvent molecules, influencing the dimer's aggregation and solubility.
Dipole-Dipole Interactions: The polar C-O and C-N bonds introduce dipoles into the molecule, and the interactions between these dipoles can influence the relative orientation of the two steroid units.
The balance of these forces dictates the most stable three-dimensional structure of the dimer in different environments (e.g., in solution versus the solid state).
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Information
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like the this compound. These methods are particularly sensitive to the conformation of the molecule and the presence of chromophores in a chiral environment.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The imino group (C=N) and the C=C double bond in the androstene ring are potential chromophores that can give rise to CD signals. The sign and magnitude of the Cotton effect in the CD spectrum can provide valuable information about the absolute configuration and the local stereochemical environment of these chromophores. For instance, the conformation of the D-ring and the orientation of the imino group would be expected to significantly influence the CD spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. The ORD curve of a chiral molecule containing a chromophore will show a characteristic anomaly, known as a Cotton effect, in the region of the chromophore's absorption band. The shape and sign of the Cotton effect curve are related to the stereochemistry of the molecule.
Table 2: Predicted Chiroptical Data for a Hypothetical Androstane Dimer (Note: This table presents hypothetical data based on general principles and is for illustrative purposes.)
| Technique | Wavelength (nm) | Signal | Interpretation |
| CD | ~240 | Positive Cotton Effect | Contribution from C=C chromophore in a chiral environment |
| CD | ~210 | Negative Cotton Effect | Contribution from C=N chromophore in a specific conformation |
| ORD | ~250 | Peak | Part of a positive Cotton effect |
| ORD | ~220 | Trough | Part of a negative Cotton effect |
Computational and Theoretical Studies of 3b 17 Imino Androst 5 En 3 Ol Dimer
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of 3b-17-Imino-androst-5-en-3-ol dimer, offering a powerful means to investigate its fundamental properties. mdpi.comresearchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the dimer, a process known as geometry optimization. tandfonline.comacs.org By iteratively calculating the forces on each atom and adjusting their positions to minimize the total energy of the molecule, researchers can obtain the most probable structure of the dimer. tandfonline.com
This optimized geometry is the foundation for predicting a wealth of electronic and spectroscopic data. Key parameters derived from DFT calculations include the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-poor, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, DFT is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental measurements to validate the computed structure. For instance, vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated, providing a theoretical infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the various carbon and hydrogen atoms in the dimer can be predicted, aiding in the interpretation of experimental NMR spectra.
| Parameter | Description | Significance |
| Total Energy | The overall electronic energy of the optimized geometry. | Indicates the relative stability of different conformations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Key Bond Lengths | The distances between specific atoms (e.g., C=N, C-O). | Defines the molecular geometry. |
| Key Bond Angles | The angles formed by three connected atoms. | Defines the molecular geometry. |
| Predicted IR Frequencies | Calculated vibrational modes of the molecule. | Allows for comparison with experimental IR spectra. |
| Predicted NMR Shifts | Calculated chemical shifts for 1H and 13C nuclei. | Aids in the interpretation of experimental NMR spectra. |
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solution Behavior
While DFT provides a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a dynamic view of the this compound's behavior over time, particularly in a solution environment. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the system's evolution. acs.org
A key application of MD simulations for this steroidal dimer is the exploration of its conformational landscape. acs.org The molecule is not rigid; its various single bonds can rotate, leading to a multitude of possible three-dimensional shapes, or conformations. MD simulations can sample these different conformations, revealing the most populated and energetically favorable ones, collectively known as the conformational ensemble. acs.org Understanding this ensemble is crucial, as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to bind to a biological target. nih.govljmu.ac.uk
| Simulation Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the dimer over time, relative to a reference structure. | Indicates the stability of the dimer's conformation. |
| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Highlights the flexible regions of the molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the dimer's structure. | Provides information on the overall shape and size changes. |
| Solvent Accessible Surface Area (SASA) | The surface area of the dimer that is accessible to solvent molecules. | Relates to the dimer's solubility and interactions with the solvent. |
| Intermolecular Interactions | Analysis of hydrogen bonds and other non-covalent interactions between dimer molecules or with the solvent. | Reveals the forces driving aggregation and solvation. |
Theoretical Insights into Reaction Mechanisms of Dimer Formation and Transformation
Theoretical chemistry provides powerful tools to unravel the intricate details of how the this compound is formed and how it might subsequently transform. By employing computational methods, researchers can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.
The formation of the 17-imino group is a critical first step. This likely involves the reaction of a 17-oxo-androstane precursor with an appropriate amine. nih.gov Theoretical calculations can model this reaction, elucidating the role of catalysts and the structure of the transition state—the high-energy point along the reaction coordinate. masterorganicchemistry.com Understanding the energetics of this step is crucial for optimizing reaction conditions to achieve a high yield of the desired imino-steroid.
The subsequent dimerization can be envisioned to occur through various synthetic strategies, and theoretical studies can help to evaluate the feasibility of different approaches. For instance, if the dimerization involves linking two monomeric units through a spacer, computational models can predict the most favorable linker chemistry and the resulting geometry of the dimer. ljmu.ac.uknih.gov
Furthermore, theoretical calculations can investigate the stability of the dimer and its potential transformation pathways. This could include hydrolysis of the imine bond, rearrangements of the steroid skeleton, or reactions at other functional groups. By calculating the activation energies for these potential transformations, researchers can predict the dimer's stability under different conditions and anticipate potential degradation products.
| Reaction Type | Theoretical Approach | Key Insights |
| Imine Formation | DFT calculations of the reaction pathway between a 17-oxo-steroid and an amine. | Identification of the transition state structure, activation energy, and the effect of catalysts. |
| Dimerization | Modeling of different linker strategies to connect two imino-steroid monomers. | Prediction of the most stable dimer conformation and the thermodynamics of the dimerization process. |
| Hydrolysis | Simulation of the reaction of the imine bond with water. | Determination of the activation barrier for hydrolysis and the stability of the dimer in aqueous environments. |
| Rearrangement | Exploration of potential intramolecular rearrangements of the dimer. | Identification of possible isomeric products and the energy barriers for their formation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imino Steroids and Related Dimers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not yet prevalent, the principles of QSAR can be readily applied to this class of molecules.
The first step in developing a QSAR model is to generate a set of molecular descriptors for a series of related imino steroids and their dimers. These descriptors are numerical values that quantify various aspects of the molecules' physicochemical properties, such as their size, shape, lipophilicity (hydrophobicity), and electronic properties.
Once a diverse set of descriptors is calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the experimentally determined biological activity of the compounds. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules.
For the this compound and its analogues, a QSAR study could identify the key structural features that are important for a particular biological effect. For example, it might reveal that a certain size or shape of the dimer is optimal for activity, or that the electronic properties of the imino group play a crucial role.
| Descriptor Class | Examples | Relevance to Activity |
| Topological | Molecular weight, number of atoms, connectivity indices. | Relate to the overall size and branching of the molecule. |
| Geometrical | Molecular surface area, volume, shape indices. | Describe the three-dimensional shape and steric properties. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | Quantify the electronic distribution and reactivity. |
| Physicochemical | LogP (lipophilicity), molar refractivity. | Relate to the molecule's solubility and ability to cross cell membranes. |
Molecular Docking and Molecular Mechanics (MM) for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a second molecule, typically a protein or other biological macromolecule (the receptor), to form a stable complex. For the this compound, molecular docking can provide crucial insights into its potential biological targets and its mode of action at the molecular level.
The process involves placing the dimer into the binding site of a target protein and systematically exploring different positions and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the highest-scoring poses representing the most likely binding modes. These predicted binding modes can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Molecular Mechanics (MM) force fields are often used in conjunction with docking to refine the predicted binding poses and to estimate the binding free energy more accurately. MM methods treat the molecules as a collection of atoms held together by springs, and they can be used to perform energy minimization of the ligand-receptor complex to obtain a more realistic structure.
By identifying potential protein targets and elucidating the specific interactions that govern binding, molecular docking and MM simulations can play a vital role in understanding the pharmacological profile of the this compound and in the design of new, more effective therapeutic agents.
| Computational Step | Methodology | Outcome |
| Target Identification | Searching protein databases for potential receptors based on structural or functional similarity to known steroid-binding proteins. | A list of potential biological targets for the dimer. |
| Molecular Docking | Placing the dimer into the binding site of the target protein and evaluating different poses using a scoring function. | Predicted binding mode(s) of the dimer within the target's active site. |
| Interaction Analysis | Visualizing and quantifying the non-covalent interactions between the dimer and the protein residues. | Identification of key amino acids involved in binding. |
| Binding Energy Estimation | Using MM-PBSA or MM-GBSA methods to calculate the free energy of binding. | A quantitative estimate of the binding affinity. |
Preclinical Pharmacological Investigations of 3β-17-Imino-androst-5-en-3-ol Dimer Remain Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed preclinical pharmacological data and molecular mechanism studies specifically concerning the chemical compound 3β-17-Imino-androst-5-en-3-ol Dimer are not available in the public domain. Consequently, the requested in-depth analysis of its effects on enzyme inhibition and cellular pathways cannot be provided at this time.
Scientific inquiry into novel chemical entities typically involves a cascade of research, beginning with synthesis and characterization, followed by extensive preclinical investigations to understand their biological activities. These investigations are crucial for identifying potential therapeutic applications and understanding the compound's interactions with biological systems at a molecular level.
The requested outline focuses on highly specific areas of preclinical research, including:
Enzyme Inhibition Studies: Examining the modulatory effects of the dimer on key enzymes involved in steroidogenesis, such as CYP17 (17α-hydroxylase/C17,20-lyase), aromatase, and steroid sulfatase, is fundamental to understanding its potential impact on hormone-dependent pathways. Similarly, its interaction with neurotransmitter-related enzymes like acetylcholinesterase would provide insights into its potential neurological effects.
Cellular Mechanistic Studies: Investigating how the dimer modulates cellular pathways, induces programmed cell death (apoptosis) and cellular recycling (autophagy), and affects cell cycle progression and differentiation are critical steps in characterizing its cellular and molecular pharmacology.
The absence of published research on 3β-17-Imino-androst-5-en-3-ol Dimer in these specific areas suggests that such studies may not have been conducted, or the results have not been publicly disseminated. Without this foundational data, a scientifically accurate and informative article adhering to the requested structure cannot be generated.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the preclinical pharmacological profile and molecular mechanisms of 3β-17-Imino-androst-5-en-3-ol Dimer.
Preclinical Pharmacological Investigations and Molecular Mechanisms
Molecular Interactions with Biological Macromolecules
DNA Binding and Nuclease Activity Investigations
While direct studies on the DNA binding and nuclease activity of 3β-17-imino-androst-5-en-3-ol dimer are not extensively documented, the broader class of steroidal dimers, particularly those with planar aromatic linkers like pyrazine (B50134), have been a subject of interest. Some dimeric steroids have been shown to interact with DNA, with certain structures exhibiting the potential to cleave DNA, a property that is of significant interest in the development of anticancer agents. For instance, bis-steroidal pyrazines, such as cephalostatins and ritterazines, are known for their potent cytotoxic activities, which may in part be related to their interaction with nucleic acids. nih.gov The mechanism of DNA cleavage by certain compounds can be photoinduced, leading to single-strand breaks. nih.gov This process may involve a radical mechanism initiated by energy or electron transfer. nih.gov The ability of a compound to act as a nuclease, an enzyme that cleaves the phosphodiester bonds between nucleotides of nucleic acids, can be a valuable therapeutic property. Synthetic metallonucleases containing various metal ions have been designed to mimic this activity and can mediate the hydrolytic cleavage of DNA. rsc.org
The dimerization of a steroid nucleus can lead to unique molecular architectures that may facilitate intercalation or groove binding with DNA. The rigid steroidal frameworks, when appropriately spaced by a linker, could position functional groups to interact with the DNA backbone or bases. The imino group at the C-17 position of each steroid monomer in 3β-17-imino-androst-5-en-3-ol dimer introduces a nitrogen-containing functionality that could potentially participate in hydrogen bonding or electrostatic interactions with DNA. However, without specific experimental data, the DNA binding and nuclease potential of this particular dimer remains speculative and an area for future investigation.
Protein-Ligand Interaction Profiling (e.g., Nuclear Receptors, Transport Proteins like HSA)
The interaction of steroidal compounds with proteins is fundamental to their biological effects. This includes binding to nuclear receptors to modulate gene transcription and to transport proteins like human serum albumin (HSA), which affects their pharmacokinetic properties.
Nuclear Receptors: Steroid receptors are a family of ligand-activated transcription factors that regulate a vast array of physiological processes. oup.com Upon ligand binding, these receptors often dimerize and bind to specific DNA sequences known as hormone response elements (HREs), thereby modulating the transcription of target genes. wikipedia.org The dimerization of the receptor is a critical step for its activity. nih.govportlandpress.com Steroidal dimers, by their very nature, present a unique scaffold that could potentially interact with nuclear receptors in novel ways. They might bridge two receptor monomers, stabilize a dimeric conformation, or interact with allosteric sites.
While specific data on the interaction of 3β-17-imino-androst-5-en-3-ol dimer with nuclear receptors is not available, studies on other steroidal dimers have shown that they can exhibit high binding affinity and specificity for certain receptors. For example, some estradiol (B170435) dimers show strong and specific binding to the estrogen receptor α (ERα) while being inactive against other steroid hormone receptors. wikipedia.org The nature of the linker connecting the two steroid units plays a crucial role in determining the binding affinity and selectivity.
Human Serum Albumin (HSA): HSA is the most abundant protein in human plasma and is responsible for the transport of a wide variety of endogenous and exogenous compounds, including many drugs. nih.gov The binding of a drug to HSA can significantly influence its distribution, metabolism, and excretion. Steroids are known to bind to HSA, and this interaction can be influenced by the presence of other ligands like fatty acids. researchgate.net
While direct binding studies of 3β-17-imino-androst-5-en-3-ol dimer to HSA have not been reported, the general principles of steroid-HSA interactions would apply. The lipophilic nature of the androstane (B1237026) skeleton suggests that the dimer would likely bind to one or more of the fatty acid binding sites on HSA. The dimeric structure might allow for simultaneous interaction with multiple binding sites on the albumin molecule, potentially leading to a high binding affinity. The presence of the polar 3-hydroxyl and 17-imino groups could also contribute to the binding energetics through hydrogen bonding or other polar interactions.
Receptor Modulatory Activities (e.g., NMDA Receptor Antagonism)
Beyond nuclear receptors, steroidal compounds can modulate the activity of various other receptor systems in the central nervous system (CNS). The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a known target for some neuroactive steroids.
NMDA receptors are ligand-gated ion channels that are crucial for synaptic plasticity, learning, and memory. nih.gov Their overactivation is implicated in a number of neurological disorders. Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two GluN1 and two GluN2 subunits, forming a dimer of dimers. nih.gov The activity of these receptors can be allosterically modulated by various compounds. embopress.org
While there is no direct evidence for the interaction of 3β-17-imino-androst-5-en-3-ol dimer with NMDA receptors, some aminosteroid (B1218566) derivatives have been shown to interact with this receptor complex. The presence of the imino group in the dimer introduces a basic nitrogen atom, a feature common to many NMDA receptor antagonists. The dimeric nature of the compound could potentially allow for interaction with multiple sites on the receptor complex, possibly bridging subunits or stabilizing a particular conformational state. However, without experimental validation, any potential NMDA receptor modulatory activity of 3β-17-imino-androst-5-en-3-ol dimer remains hypothetical.
Dimer-Specific Mechanistic Advantages or Novel Pathways in Biological Systems
One key advantage is the potential for enhanced binding affinity and selectivity. A dimeric ligand can simultaneously interact with two binding sites on a target protein or receptor, leading to a significant increase in binding avidity. This can be particularly relevant for dimeric receptors or proteins with multiple ligand binding sites. escholarship.org Furthermore, the specific geometry imposed by the linker can lead to highly selective interactions with a particular target, reducing off-target effects.
Dimeric compounds may also engage in novel biological pathways that are not accessible to the corresponding monomers. For instance, a dimer could induce receptor clustering or cross-linking, leading to a different downstream signaling cascade. They could also act as "molecular umbrellas" or scaffolds for the delivery of other molecules. researchgate.net The increased size of a dimer can also alter its pharmacokinetic properties, such as its absorption, distribution, and metabolism, which can be therapeutically advantageous.
In Vitro Biotransformation Pathways and Metabolic Stability
The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation, as it determines its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability and identify major biotransformation pathways.
The metabolism of steroidal compounds is complex and involves a variety of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. Common metabolic transformations for androstane-based steroids include hydroxylation, oxidation of hydroxyl groups to ketones, and reduction of double bonds. dntb.gov.uadshs-koeln.de The presence of an imine functional group, as in 3β-17-imino-androst-5-en-3-ol dimer, introduces a potential site for hydrolysis back to the corresponding ketone and amine. Steroidal imines can be formed from the reaction of oxo-steroids with amines, and this process can be reversible. nih.gov The metabolic fate of imines can also involve N-alkylation or other enzymatic modifications. rsc.org Quinone imines are known reactive metabolites that can be formed from some drugs and can lead to toxicity. nih.gov
While specific metabolic data for 3β-17-imino-androst-5-en-3-ol dimer is not available, studies on the in vitro metabolism of other androstane derivatives provide some insights. For example, the metabolism of dihydrotestosterone (B1667394) and its epimers has been studied in various tissues, revealing a complex pattern of interconversion and further metabolism. nih.gov The biotransformation of androstane steroids by microorganisms, such as fungi, has also been investigated, showing that reactions like Baeyer-Villiger oxidation can occur. nih.gov
The metabolic stability of the dimer will depend on the susceptibility of its various structural features to enzymatic attack. The androstane rings are likely to undergo hydroxylation by CYP enzymes. The imino linkage may be a primary site of metabolism, potentially undergoing hydrolysis. The dimeric nature of the molecule could also influence its interaction with metabolic enzymes, possibly leading to a different metabolic profile compared to the corresponding monomer.
Structure Activity Relationship Sar Studies of 3b 17 Imino Androst 5 En 3 Ol Dimer Derivatives
Influence of Dimer Linkage Variations on Biological Potency and Selectivity
The nature of the linker connecting the two steroidal units in a dimer is a critical determinant of its biological properties. Variations in linker length, rigidity, and composition can significantly impact potency and selectivity by altering the spatial orientation of the two steroid monomers relative to each other. This, in turn, affects how the dimer interacts with its biological target(s).
Research on other classes of steroidal dimers has shown that both the length and the chemical nature of the linker are crucial. For instance, in a series of bis-imidazolidineiminothiones, the type of linker between the N-(3) atoms was found to be a key factor in their cytotoxic activity against various cancer cell lines. nih.gov Specifically, matching the linker with appropriate substituents on the aromatic rings of the core structure was essential for high activity. nih.gov Similarly, studies on dimeric androgens have demonstrated that the point of attachment and the type of ester linkage can lead to protracted androgenic effects. nih.gov For example, a testosterone (B1683101) derivative coupled at the C17-C3 positions via a succinate (B1194679) linker exhibited a more sustained time-response curve compared to testosterone enanthate. nih.gov
Table 1: Influence of Linker Variations on Biological Activity in Representative Dimeric Compounds
| Dimer Class | Linker Variation | Observed Effect on Biological Activity |
| Bis-imidazolidineiminothiones | Different linkers between N-(3) atoms (e.g., 4,4'-oxybis(4,1-phenylene)) | Significant impact on cytotoxicity; matching linker and substituents is key. nih.gov |
| Dimeric Androgens | Succinic acid linker (C17-C3 coupling) | Protracted androgenic effect with a more even time-response curve. nih.gov |
Impact of Stereochemical Configurations on Pharmacological Profiles
The three-dimensional arrangement of atoms, or stereochemistry, within a steroid molecule is fundamental to its biological function. In dimeric steroids, the stereochemical configurations at various chiral centers, particularly at positions C-3 and C-17, can profoundly influence their pharmacological profiles.
Furthermore, research on epimeric 3,17-substituted 5α-androstane aminoalcohols has demonstrated that the stereochemistry at both C-3 and C-17 is a critical factor in determining the type and potency of biological activity, such as antiarrhythmic and radioprotective effects. researchgate.net For instance, 17β-amino-5α-androstan-3β-ol showed the best antiarrhythmic activity, while 3α-amino-5α-androstan-17α-ol had the best radioprotective activity. researchgate.net These findings emphasize that subtle changes in the stereochemical configuration can lead to significant differences in the pharmacological outcome.
Role of Substituents on the Imino Moiety in Modulating Biological Activity
Moreover, studies on other heterocyclic compounds have shown that electron-withdrawing or electron-donating substituents can dramatically alter biological effects, including photosensitizing capabilities and cytotoxicity. rsc.org Therefore, systematic variation of substituents on the imino nitrogen of 3β-17-Imino-androst-5-en-3-ol dimers is a promising avenue for optimizing their pharmacological properties.
Contribution of the Steroidal Core Modifications to Mechanistic Outcomes
The synthesis of steroidal dimers from bile acids, which have a different stereochemistry and hydroxylation pattern in their core structure compared to androstanes, has yielded compounds with potent antifungal and antiproliferative activity. nih.gov This further illustrates the principle that the nature of the steroidal core is a key determinant of the resulting biological activity.
Comparative Analysis of Dimeric vs. Monomeric Steroid Activity
A central question in the study of steroidal dimers is whether dimerization leads to an enhancement of biological activity compared to the corresponding monomeric units. The dimerization strategy is often employed with the expectation of increased affinity for a biological target, potentially through simultaneous interaction with two binding sites or by inducing receptor dimerization.
In the case of C2-symmetric testosterone dimers, the dimeric form was found to be significantly more active than the antiandrogen drug cyproterone (B1669671) acetate (B1210297) in inhibiting the growth of androgen-dependent prostate cancer cells. nih.gov This suggests a clear advantage of the dimeric structure in this specific context. The review of various biologically active molecules, including steroids, highlights that dimerization frequently results in higher activity than the monomeric unit. mdpi.comnih.gov
Conversely, it is also possible for a dimer to exhibit reduced or different activity compared to its monomer. The specific outcome depends on the target and the way the two monomeric units are presented by the linker. A direct comparison of the biological activity of a 3β-17-Imino-androst-5-en-3-ol dimer with its corresponding monomeric precursor would be essential to validate the benefits of the dimerization strategy for this particular class of compounds.
Future Research Directions and Academic Applications
Development of Next-Generation Synthetic Methodologies for Steroidal Dimers and Oligomers
The synthesis of steroidal dimers has been an area of intensive study, driven by the potent biological activities of naturally occurring examples like cephalostatins and ritterazines. mdpi.com Early and current synthetic strategies have successfully utilized a range of reactions to connect steroid monomers. These methods often involve linking the steroid units, either directly or through various spacer groups, at different positions on the steroid core (Rings A, B, C, or D). researchgate.netresearchgate.net
Established methods for creating these dimeric structures include Sonogashira coupling, Yamaguchi esterification, the Wurtz reaction, and ring-closing metathesis. mdpi.com More recent research has also explored the use of catalysts, such as montmorillonite (B579905) K10, to facilitate the synthesis of O,O-1,4-phenylene-linked steroid dimers. mdpi.com
However, future research must focus on developing next-generation synthetic methodologies that overcome current limitations. The key challenges and future directions include:
Enhanced Selectivity and Efficiency: Developing new catalytic systems and reaction conditions that allow for the highly selective and high-yield coupling of specific positions on the steroid nucleus, minimizing the formation of unwanted isomers and byproducts.
Complex Oligomer Synthesis: Moving beyond simple dimers to create well-defined steroidal oligomers. This requires the development of iterative, controlled polymerization or block synthesis strategies to precisely control the number and orientation of steroid units. mdpi.com
Diverse Linker Chemistry: Expanding the toolbox of linker groups used to connect the steroid monomers. The design and synthesis of novel, functional linkers (e.g., photo-cleavable, biodegradable, or conformationally constrained linkers) will be crucial for tuning the properties and applications of the resulting dimers. researchgate.net
Green Chemistry Approaches: Incorporating principles of green chemistry to create more sustainable synthetic routes that reduce waste, use less hazardous reagents, and are more energy-efficient.
| Synthetic Method | Description | Primary Application/Linkage Type | Reference |
|---|---|---|---|
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. | Creation of carbon-carbon bonds, often used for linking steroid units with alkyne-based spacers. | mdpi.com |
| Yamaguchi Esterification | A macrolactonization reaction used to form esters and lactones under mild conditions. | Formation of ester linkages between steroid monomers. | mdpi.com |
| Wurtz Reaction | A coupling reaction where two alkyl halides react with sodium metal in the presence of dry ether to form a higher alkane. | Direct carbon-carbon bond formation between steroid units. | mdpi.com |
| Ring-Closing Metathesis | An olefin metathesis reaction used to form cyclic compounds. | Synthesis of cyclic steroidal dimers. | mdpi.com |
| Montmorillonite K10 Catalysis | Use of an acidic clay catalyst to promote reactions. | Studied for the synthesis of O,O-1,4-phenylene-linked steroid dimers. | mdpi.com |
| Diaminocarbonylation | A palladium-catalyzed reaction to synthesize dicarboxamide linkers. | Used to link steroid D-rings via 17,17'-dicarboxamide spacers. | researchgate.net |
Design of Molecular Probes and Chemical Tools for Unraveling Biological Pathways
The inherent ability of steroids to interact with biological systems makes their dimeric forms excellent candidates for development as molecular probes. By incorporating reporter groups such as fluorescent tags, biotin, or photo-affinity labels, dimeric steroids can be transformed into powerful chemical tools to investigate complex biological processes. sigmaaldrich.comthermofisher.comthermofisher.com
Future research in this area will likely focus on:
Target Identification and Engagement: Designing probes that can covalently or non-covalently bind to specific protein targets. These probes can be used to confirm target engagement within a cell, pull down binding partners, and identify the molecular targets of biologically active dimers. sigmaaldrich.com
Fluorescence Imaging: Synthesizing fluorescently-labeled steroidal dimers to visualize their subcellular localization and trafficking in real-time. This can provide critical insights into their mechanism of action, showing where in the cell they accumulate and interact with other molecules. thermofisher.comthermofisher.com
Proximity Labeling: Developing steroidal dimer-based probes for proximity labeling techniques (e.g., BioID, APEX). These methods allow for the identification of proteins that are in close proximity to the probe, enabling the mapping of protein-protein interaction networks associated with the dimer's biological target.
Controllable Activation: Creating "caged" steroidal dimers that are initially inactive but can be activated by an external stimulus, such as light. nih.gov This provides precise temporal and spatial control over the dimer's activity, allowing researchers to study the immediate downstream effects of target engagement. nih.gov
The development of these chemical tools is essential for moving beyond simply identifying that a dimer has a biological effect to understanding the precise molecular interactions and signaling cascades that it modulates. nih.gov
Integration of Dimeric Steroids with Supramolecular Chemistry and Nanomaterials Science
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for the application of dimeric steroids. nih.gov The rigid and well-defined three-dimensional shapes of these molecules make them ideal building blocks (tectons) for the construction of larger, highly organized assemblies. researchgate.net
Key research directions at the intersection of steroidal dimers and supramolecular/nanomaterials science include:
Molecular Machines: The design of "molecular rotors" where two bulky steroid units act as a static framework, allowing a central linker component to undergo controlled rotational motion. mdpi.comnih.gov While studies have shown that electronic factors can sometimes impede this rotation, the design of new linkers and steroid frameworks could lead to functional molecular machines for applications in nanoscience. nih.gov
Drug Delivery Systems: The concept of "molecular umbrellas" or other self-assembling nanostructures for drug delivery is a promising application. researchgate.netresearchgate.net Steroidal dimers can be engineered to self-assemble into nanoparticles or other carriers that can encapsulate and deliver therapeutic agents. nih.gov For instance, polymer-free implants made from corticosteroid dimers have been shown to provide sustained and controlled drug release. nih.gov
Supramolecular Gels and Materials: Exploring the ability of certain dimeric steroids to act as gelators, forming fibrous networks that can trap solvents and create soft materials. These materials could have applications in tissue engineering, controlled release, and sensing.
Crystal Engineering: Utilizing the predictable packing of steroidal dimers to design crystalline materials with specific properties. The facial hydrophobicity of the steroid skeleton can drive the formation of highly ordered columnar self-assemblies and unique supramolecular networks. researchgate.net
The integration of dimeric steroids into these fields leverages their unique structural features to create materials and systems with functions that cannot be achieved with simple monomeric steroids. researchgate.netnih.gov
Advancements in In Silico Prediction and Rational Design of Dimeric Steroid Functionality
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govresearchgate.net For dimeric steroids, these approaches can significantly accelerate the design-build-test cycle by predicting the properties and functions of novel structures before they are synthesized.
Future advancements in this domain will likely involve:
Predictive Activity Modeling: Utilizing software programs like PASS (Prediction of Activity Spectra for Substances) to forecast the potential pharmacological profiles of new dimeric steroid designs. nih.govmdpi.com Such programs can predict a wide range of biological activities, helping to prioritize which compounds to synthesize for specific therapeutic areas, such as the regulation of lipid metabolism or neurodegenerative diseases. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Employing MD simulations to understand the conformational dynamics of dimeric steroids and their interactions with biological targets like receptors or enzymes. nih.govnih.gov These simulations can reveal how the linker length and composition affect the flexibility and presentation of the steroid units, which is crucial for binding affinity and selectivity.
Docking and Virtual Screening: Using molecular docking algorithms to predict how dimeric steroids bind to the active sites or allosteric sites of target proteins. nih.gov This is particularly valuable for designing dimers that can bridge two binding sites on a single protein or interact with receptor dimers. nih.govpnas.org
Rational Design of Supramolecular Systems: Applying computational models to predict the self-assembly behavior of dimeric steroids, guiding the design of molecules that will form specific nanostructures like micelles, tubes, or sheets. nih.gov
These in silico methods provide a rational, hypothesis-driven approach to the design of new dimeric steroids, reducing the trial-and-error nature of traditional synthesis and screening. nih.govresearchgate.net
| Computational Approach | Application for Dimeric Steroids | Potential Outcome | Reference |
|---|---|---|---|
| PASS (Prediction of Activity Spectra for Substances) | Predicting the biological activity spectrum of novel dimer structures based on their chemical formula. | Prioritization of synthetic targets with high probability of desired pharmacological effects (e.g., anti-inflammatory, anticancer). | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the movement and conformational changes of the dimer and its target protein over time. | Understanding dimer flexibility, binding stability, and the impact of linker design on biological function. | nih.govnih.gov |
| Molecular Docking | Predicting the preferred binding orientation and affinity of a dimer to a receptor or enzyme. | Rational design of dimers for specific biological targets, including receptor dimers or allosteric sites. | nih.gov |
| Protein-Structure Network Analysis | Analyzing dynamic protein data from MD simulations to identify key residues and communication pathways. | Identifying allosteric sites that could be targeted by a dimeric steroid to modulate protein function. | nih.gov |
Exploration of Dimerization as a Strategy for Achieving Enhanced Biological Target Selectivity or Novel Mechanisms
Dimerization represents a powerful strategy to enhance the pharmacological properties of steroid-based molecules. By linking two steroid units, it is possible to create compounds with improved target selectivity and even entirely new mechanisms of action that are not possible with their monomeric counterparts. nih.govnih.gov
Future research will focus on exploiting dimerization to:
Target Receptor Dimers: Many steroid receptors, such as the androgen and estrogen receptors, function as dimers to regulate gene transcription. nih.govnih.govfrontiersin.org Designing steroidal dimers with appropriate linker lengths and geometries can allow them to bind simultaneously to both subunits of a receptor dimer, leading to significantly enhanced affinity and selectivity compared to monomers. pnas.orgacs.org
Achieve Subtype Selectivity: For receptor families with multiple subtypes, a dimeric ligand may be able to interact with unique structural features present only on a specific subtype homodimer or heterodimer, thereby achieving a much higher degree of selectivity. nih.gov
Induce Novel Mechanisms of Action: Dimerization can be used to create bifunctional molecules that recruit cellular machinery to a target protein. A prime example is the development of Proteolysis Targeting Chimeric Molecules (PROTACs), where one end of the molecule binds to a target protein (e.g., the androgen receptor) and the other end recruits an E3 ubiquitin ligase, leading to the target's degradation rather than just inhibition. acs.org
Bypass Resistance Mechanisms: In some cases, drug resistance emerges from the modification of a drug's primary target. A dimeric compound might be able to overcome this by binding in a different mode or by engaging in alternative, productive interactions that bypass the resistance mechanism. nih.gov For example, antibody-drug conjugates deliver potent cytotoxic "payloads," which can be dimeric molecules, directly to cancer cells, providing a novel mechanism to overcome resistance. mdpi.com
This strategic use of dimerization transforms the steroid from a simple ligand into a sophisticated molecular tool capable of precisely manipulating biological systems in novel ways. acs.org
Q & A
Q. What are the recommended safety protocols for handling 3β-17-imino-androst-5-en-3-ol dimer in laboratory settings?
While specific safety data for the dimer is not directly provided, analogous androstane derivatives (e.g., 5α-androstane-3α,17β-diol) suggest non-hazardous classification under OSHA standards . However, structurally similar compounds like 3β-acetoxyandrost-5-en-17β-ol require precautions for acute oral toxicity (Category 4, H302) and skin/eye irritation (H315/H319) . Recommended protocols:
Q. What analytical methods are validated for assessing the purity of 3β-17-imino-androst-5-en-3-ol dimer?
High-performance liquid chromatography (HPLC) is widely used for purity analysis of steroid derivatives. For example:
- HPLC with area normalization : Effective for quantifying dimer content but may require internal/external standards (e.g., deuterated analogs) to resolve co-eluting impurities .
- Thin-layer chromatography (TLC) : Semi-quantitative screening for byproducts like unreacted monomers or oxidation products .
- Melting point analysis : Confirm identity using published ranges (e.g., 219–221°C for 5α-androstane-3α,17β-diol) .
Q. What are the key steps in synthesizing 3β-17-imino-androst-5-en-3-ol dimer from precursor steroids?
While direct synthesis data is limited, analogous methods for 17-methylated androstane derivatives involve:
- Epoxidation and cuprate addition : Use lithium dimethyl cuprate to introduce methyl groups at position 17, followed by acetylation of the 3-keto group (e.g., stepwise synthesis of 2α-methyl-3β,17β-dihydroxyandrost-5-ene) .
- Protection/deprotection strategies : Trimethylsilyl ether intermediates enable selective functionalization at the 17-position while preserving the 3β-hydroxyl group .
- Epimerization control : Sodium methoxide treatment ensures stereochemical uniformity in final products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of androstane dimers?
Discrepancies may arise from isomerism (e.g., 3α vs. 3β configurations) or impurities in synthesized batches. Strategies include:
- Single-crystal X-ray diffraction : Validate stereochemistry (e.g., 3β,11α-dihydroxy-17α-oxa-D-homo-androst-5-en-17-one was confirmed via X-ray with R factor = 0.092) .
- Isotopic labeling : Use deuterated analogs (e.g., 3,3,17,17-bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2) to trace metabolic pathways and distinguish dimer-specific effects from monomeric byproducts .
- Differential scanning calorimetry (DSC) : Detect polymorphic forms that may influence bioactivity .
Q. What mechanistic insights explain the regioselectivity of 17-imino group formation in androstane derivatives?
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Methyl groups at position 17 (e.g., 17-methyl-3β,17β-dihydroxyandrost-5-ene) direct imino group formation to the less hindered 3β-hydroxyl site .
- Acid/base catalysis : Acetic anhydride promotes enol acetate formation at the 3-keto position, facilitating subsequent imine coupling .
- Solvent effects : Tetrahydrofuran (THF) enhances lithium cuprate reactivity for selective 17-methylation .
Q. How can researchers optimize reaction yields for dimerization without generating undesired polymers?
Key parameters from analogous syntheses:
- Stoichiometric control : Limit excess reagents (e.g., methylmagnesium iodide) to prevent over-alkylation.
- Temperature gradients : Perform coupling reactions at –30°C to suppress side reactions (e.g., epimerization at position 2α/2β) .
- Catalytic systems : Transition metals (e.g., Cu(I)) may accelerate imine bond formation while minimizing oligomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
